molecular formula C19H17N5S B2498958 4-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine CAS No. 868970-24-5

4-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

Cat. No.: B2498958
CAS No.: 868970-24-5
M. Wt: 347.44
InChI Key: NXTSWVRCIJYMBU-UHFFFAOYSA-N
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Description

4-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a novel chemical entity designed for research purposes. This compound belongs to the class of [1,2,4]triazolo[4,3-b]pyridazines, a family of fused heterocyclic systems known for their significant potential in medicinal chemistry and drug discovery . Compounds within this structural class have been investigated in scientific patents for a range of pharmacological activities, including use as anti-proliferative agents . The core triazolopyridazine structure is a privileged scaffold in chemical biology, often serving as a key pharmacophore for modulating protein function. The molecular structure of this particular derivative incorporates a pyridine moiety and a benzylthioether group, which are common features designed to influence the molecule's electronic properties, binding affinity, and solubility profile to make it a suitable candidate for hit-to-lead optimization studies. As an experimental small molecule, its precise mechanism of action is a subject of ongoing research and would be dependent on the specific biological target of interest . This product is provided for non-human research and is strictly for use in laboratory settings. It is not approved for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct all necessary safety assessments prior to use.

Properties

IUPAC Name

6-[(2,5-dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5S/c1-13-3-4-14(2)16(11-13)12-25-18-6-5-17-21-22-19(24(17)23-18)15-7-9-20-10-8-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTSWVRCIJYMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with ortho esters, followed by further functionalization to introduce the pyridine and sulfanyl groups . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

Triazolo-Pyridazine Derivatives
  • 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS: 877634-23-6) :
    • Shares the same triazolo-pyridazine core as the target compound.
    • Substituent differences: The sulfanyl group is linked to an acetamide moiety instead of a (2,5-dimethylphenyl)methyl group.
    • Molecular weight: 299.35 (vs. ~348.4 for the target compound).
    • Solubility: 11.2 µg/mL at pH 7.4, suggesting moderate hydrophilicity due to the acetamide group.
1,2,4-Triazole Derivatives with Sulfanyl Groups
  • 5-Phenyl/benzyl-4-phenyl-3-(6-chloropyridin-3-yl methyl)sulfanyl-1,2,4-triazoles : Core structure: Simple 1,2,4-triazole (vs. fused triazolo-pyridazine). Reported activity: Antibacterial properties, highlighting the role of sulfanyl-linked substituents in bioactivity.
Pyrazolo-Triazolo-Pyridine Derivatives
  • 3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridine :
    • Core structure: Pyrazolo-triazolo-pyridine (vs. triazolo-pyridazine).
    • Substituents: Alkylthio groups, which may influence lipophilicity and metabolic stability.
Solubility and Lipophilicity
  • Chlorophenyl or methoxyphenyl substituents (e.g., ) introduce electron-withdrawing or donating effects , altering reactivity and binding interactions .
Bioactivity Trends
  • Sulfanyl-containing triazoles (e.g., ) demonstrate antibacterial activity , suggesting the target compound’s sulfanyl group may contribute to similar interactions .
  • Heterocyclic amines like IQ () highlight the importance of substituents in toxicity profiles , though the target compound’s dimethylphenyl group may mitigate such risks .

Comparative Data Table

Compound Name / ID Core Structure Sulfanyl Substituent Molecular Weight Key Properties
Target Compound [1,2,4]triazolo[4,3-b]pyridazine (2,5-Dimethylphenyl)methyl ~348.4 High lipophilicity (predicted)
2-[[6-(4-Methylphenyl)-...acetamide [1,2,4]triazolo[4,3-b]pyridazine Acetamide 299.35 Solubility: 11.2 µg/mL (pH7.4)
5-Phenyl-3-(6-chloropyridin-3-yl methyl)sulfanyl-1,2,4-triazole 1,2,4-triazole (6-Chloropyridin-3-yl)methyl Not reported Antibacterial activity

Biological Activity

The compound 4-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine , also known as N-[2-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide (CAS Number: 872997-03-0), is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C22H23N5O2S2
  • Molecular Weight : 453.6 g/mol
  • Structure : The compound features a triazolo-pyridazine core with a dimethylphenyl group and a benzenesulfonamide moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly in cancer treatment. It has been shown to inhibit c-Met kinase activity, which is crucial in various signaling pathways related to cancer progression. The binding of the compound to the ATP-binding site of the c-Met kinase has been observed to be significant in modulating its activity.

In Vitro Studies

In vitro studies have demonstrated that derivatives of triazolo-pyridazine exhibit moderate cytotoxicity against several cancer cell lines. For instance:

  • Cytotoxicity against Cancer Cell Lines :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

The most promising results were reported for compound 12e , which showed significant cytotoxicity with IC50 values of:

  • A549: 1.06±0.16μM1.06\pm 0.16\,\mu M
  • MCF-7: 1.23±0.18μM1.23\pm 0.18\,\mu M
  • HeLa: 2.73±0.33μM2.73\pm 0.33\,\mu M .

Enzyme Inhibition

The compound's inhibitory activity against c-Met kinase was found to be comparable to established inhibitors like Foretinib:

  • IC50 for c-Met Kinase : 0.090μM0.090\,\mu M for compound 12e , compared to 0.019μM0.019\,\mu M for Foretinib .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of triazolo-pyridazine derivatives indicates that modifications in the molecular structure can significantly affect biological activity:

  • The introduction of halogen substituents and variations in the aromatic groups can enhance or diminish cytotoxic effects.
  • The presence of a 2-pyridyl group was noted to play a critical role in enhancing cytotoxicity across various tested compounds .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on Triazolo-Pyrimidine Derivatives : This research synthesized novel derivatives and evaluated their inhibitory effects against c-Met kinase and various cancer cell lines, establishing a correlation between structural modifications and biological efficacy .
  • Cytotoxicity Evaluation : A detailed evaluation using the MTT assay demonstrated that most compounds exhibited moderate cytotoxicity with some achieving IC50 values below 10μM10\,\mu M, indicating potential for further development as therapeutic agents .

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